N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
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Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a heterocyclic compound that features a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with cyclohexanecarboxamide in the presence of a base such as pyridine . The reaction is usually carried out in a solvent like dioxane under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced derivatives: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of ribonuclease H (RNase H), which is a target for HIV therapy.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as RNase H. The compound binds to the active site of the enzyme, inhibiting its activity by coordinating with magnesium ions . This inhibition disrupts the enzyme’s function, which is crucial for the replication of HIV .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the thiazolopyrimidine core and exhibit similar biological activities.
2-Substituted thiazolo[3,2-a]pyrimidines: These derivatives have been studied for their antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit RNase H with high potency sets it apart from other thiazolopyrimidine derivatives .
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-11(13(19)17-7-8-20-14(17)15-9)16-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYDZBXMMIGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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